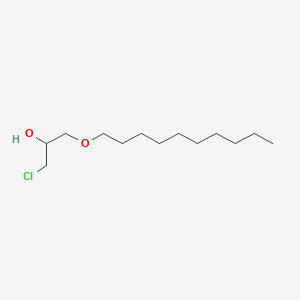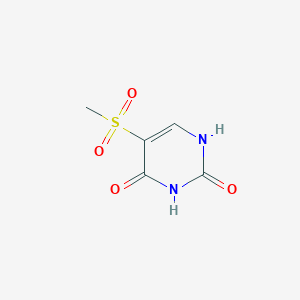![molecular formula C13H18N2 B095433 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 18409-72-8](/img/structure/B95433.png)
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives are a class of compounds that have garnered interest due to their structural diversity and potential biological activities. These compounds are characterized by a bicyclic structure that includes a pyrrolidone ring fused to a perhydropyrimidine ring. The presence of a phenyl group at the 8a position is a common feature among these derivatives, which can influence their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be achieved through various methods. One approach involves a three-component domino reaction that includes a Knoevenagel condensation, Michael addition, and cyclization cascade. This method allows for the efficient creation of 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives using sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil in the presence of triethylamine in refluxing ethanol .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through crystallographic studies. For instance, the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one reveals that molecules are weakly linked by intermolecular hydrogen bonds into chains. These chains are further connected by π-π stacking interactions to form a three-dimensional framework . Additionally, the crystal structures of homologous compounds with different aryl substituents have been analyzed, showing that the steric volume of the substituent significantly affects the crystal packing pattern .
Chemical Reactions Analysis
The reactivity of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be influenced by the substituents on the phenyl ring. For example, when primary amines are treated with related structures like 9-aryl-6-cyanopurines, nucleophilic attack followed by ring-opening and intramolecular cyclization can lead to the formation of dihydropyrimido[5,4-d]pyrimidines. These structures can further react to form more stable aromatic pyrimidines through tautomeric equilibration or Dimroth rearrangement .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Application 1: Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
- Scientific Field : Organic Chemistry .
- Summary of the Application : Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles .
- Methods of Application : A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The reaction mechanism features a sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .
- Results or Outcomes : The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Application 2: Synthesis of Imidazo[1,2-a]pyrimidines
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs . Many of them have biological, antifungal, antimicrobial, antiviral and anxiolytic properties .
- Methods of Application : A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently has been developed .
- Results or Outcomes : This invention has piqued interest, given the powerful bioactivities of molecules with an imidazopyrimidine core .
Application 3: Crystal Structure and Structural Features of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-One
- Scientific Field : Crystallography .
- Summary of the Application : The crystal structure and the structural features of the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one were studied . This compound may have great conformational capabilities due to the presence of two fused saturated heterocycles with the only one aromatic substituent .
- Methods of Application : The compound was obtained by condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene with azeotropic removal of water .
- Results or Outcomes : The reaction didn’t stop at the amide or pyrrolone stage, but goes via two heterocyclization with the formation of bicyclic system .
Application 4: Anti-Inflammatory Activities of Polysubstituted Pyrimidines
- Scientific Field : Pharmacology .
- Summary of the Application : Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .
- Methods of Application : The study involved the synthesis of polysubstituted pyrimidines and testing their anti-inflammatory activities .
- Results or Outcomes : The study found that these molecules exhibit antimicrobial, antifungal, anti-HIV and anti-tuberculosis activity .
Application 5: Aggregation-Induced Emission Enhancement (AIEE) in Pyrrolo[1,2-a]pyrimidine Derivatives
- Scientific Field : Material Science .
- Summary of the Application : Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property is significant in the field of material science, particularly in the development of new materials for optoelectronic devices .
- Methods of Application : The synthesis of these pyrrolo[1,2-a]pyrimidines involves a metal-free method using a consecutive chemoselective double cyanation .
- Results or Outcomes : The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . The synthesized pyrrolo[1,2-a]pyrimidines exhibited time-dependent AIEE properties .
Application 6: Biological Activity of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-One
- Scientific Field : Pharmacology .
- Summary of the Application : The compound 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one may have great conformational capabilities due to the presence of two fused saturated heterocycles with the only one aromatic substituent . This structure is quite relevant due to the broad spectrum of biological activity exhibited by these molecules .
- Methods of Application : The compound was obtained by condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene with azeotropic removal of water .
- Results or Outcomes : The reaction didn’t stop at the amide or pyrrolone stage, but goes via two heterocyclization with the formation of bicyclic system .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
8a-phenyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-12(7-3-1)13-8-4-10-15(13)11-5-9-14-13/h1-3,6-7,14H,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKGVDHHANMIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCCN2C1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378039 |
Source


|
| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
CAS RN |
18409-72-8 |
Source


|
| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














